

Biochemical and Cellular Activity of Conteltinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Conteltinib

CAS No.: 1384860-29-0

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Conteltinib is a multi-kinase inhibitor with primary activity against ALK, FAK, and Pyk2 [1] [2] [3]. The table below summarizes its key inhibitory concentrations.

Table 1: Inhibitory Profile of Conteltinib

Target	IC ₅₀ (nM)	Assay Type	Context of Activity
ALK	16 nM [3]	<i>In vitro</i> kinase assay	Direct kinase inhibition [3]
FAK	1.6 nM [1]	<i>In vitro</i> kinase assay	Direct kinase inhibition [1]
Pyk2	Information missing	Information missing	Active, but specific IC ₅₀ not fully detailed in results [1] [3]
ALK (Crizotinib-resistant mutants)	Active [2]	Preclinical studies	Inhibits mutants including L1196M, G1202R, F1174L, G1269S, R1275Q [2]

Experimental Protocols for Efficacy Assessment

Here are detailed methodologies for key experiments used to characterize **Conteltinib**'s activity.

Protocol 1: *In Vitro* Kinase Assay for IC₅₀ Determination

This protocol measures the direct inhibition of ALK kinase activity by **Conteltinib** [1] [3].

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **Conteltinib** against purified ALK kinase.
- **Materials:**
 - Purified ALK kinase domain
 - **Conteltinib** (prepare serial dilutions in DMSO)
 - ATP, substrate peptide
 - ADP-Glo Kinase Assay kit or similar detection reagent
 - White, opaque 96-well or 384-well assay plates
- **Procedure:**
 - **Reaction Setup:** In each well, combine ALK enzyme, substrate, and **Conteltinib** at varying concentrations. Include a DMSO-only control for 0% inhibition and a no-enzyme control for background.
 - **Initiate Reaction:** Start the kinase reaction by adding ATP.
 - **Incubate:** Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
 - **Detect & Quantify:** Stop the reaction and detect the amount of ADP produced using the ADP-Glo reagent according to the manufacturer's instructions. Measure luminescence.
- **Data Analysis:**
 - Subtract background luminescence from all values.
 - Normalize data to the DMSO control (0% inhibition).
 - Plot inhibitor concentration vs. percent inhibition and fit the data with a four-parameter logistic model to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT or Similar)

This protocol assesses the anti-proliferative effect of **Conteltinib** on ALK-positive cancer cell lines [1].

- **Objective:** To measure the reduction in cell viability induced by **Conteltinib** treatment.
- **Materials:**
 - ALK-positive NSCLC cell lines (e.g., NCI-H2228)
 - Cell culture media and reagents
 - **Conteltinib** (prepare serial dilutions in DMSO)
 - 96-well cell culture plates
 - MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a more modern alternative like CCK-8
 - Microplate spectrophotometer
- **Procedure:**
 - **Cell Seeding:** Seed cells in 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and culture overnight.

- **Dosing:** Treat cells with a concentration gradient of **Conteltinib**. Include a DMSO vehicle control and a blank control (media only).
- **Incubation:** Incubate cells for 72 hours.
- **Viability Measurement:**
 - **For MTT:** Add MTT solution to each well and incubate for 2-4 hours. Carefully remove the media and dissolve the formed formazan crystals in DMSO. Measure the absorbance at 570 nm.
 - **For CCK-8:** Add CCK-8 reagent directly to the media and incubate for 1-4 hours. Measure the absorbance at 450 nm.
- **Data Analysis:**
 - Calculate cell viability as a percentage of the vehicle control.
 - Plot concentration vs. percent viability and calculate the half-maximal growth inhibitory concentration (GI₅₀).

ALK Signaling Pathway and Conteltinib Mechanism

Conteltinib exerts its effects by competitively inhibiting ATP binding in the ALK kinase domain. The following diagram illustrates the ALK signaling pathway and the points of inhibition.



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Mechanism Insight: Aberrant activation of ALK, often through genetic rearrangements, drives oncogenesis via key downstream pathways including **PI3K/AKT/mTOR** (cell survival), **RAS/RAF/MEK/ERK** (cell proliferation), and **JAK/STAT** (cell differentiation) [2] [4]. **Conteltinib** acts as an ATP-competitive inhibitor, binding to the kinase domain and blocking these pro-oncogenic signals [2].

Clinical Correlation and Dosing

The preclinical activity of **Conteltinib** has been translated into clinical studies.

- **Clinical Efficacy:** A first-in-human phase 1 study in patients with advanced ALK-positive NSCLC demonstrated that **Conteltinib** was well-tolerated and showed promising anti-tumor activity [2].
 - In **ALK TKI-naïve patients**, the overall response rate (ORR) was **64.1%** with a median progression-free survival (PFS) of **15.9 months** [2].
 - In patients who had **previously received crizotinib**, the ORR was **33.3%** with a median PFS of **6.73 months**, confirming its ability to overcome resistance [2].
- **Recommended Phase 2 Dose:** Based on the phase 1 trial, the recommended doses for further clinical development are **600 mg once daily (QD)** for ALK TKI-naïve patients and **300 mg twice daily (BID)** for patients previously treated with crizotinib [2].

Key Considerations for Researchers

- **Multi-Kinase Activity:** While a potent ALK inhibitor, **Conteltinib**'s additional activity against FAK and Pyk2 may contribute to its overall efficacy, particularly in disrupting the tumor microenvironment, but should be considered when interpreting results [1] [2].
- **IC₅₀ Context:** The provided IC₅₀ value (16 nM) is from a biochemical kinase assay. Cellular activity (GI₅₀) can be influenced by factors like cell permeability, efflux, and expression levels of the target, and is typically a higher concentration. Always confirm activity in relevant cellular models.
- **Clinical Relevance:** The strong correlation between the low nM IC₅₀, efficacy in preclinical cell line and xenograft models, and positive outcomes in clinical trials validates ALK as a primary target and underscores the compound's therapeutic potential [1] [2].

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To cite this document: Smolecule. [Biochemical and Cellular Activity of Conteltinib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524211#conteltinib-ic50-for-alk>]

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